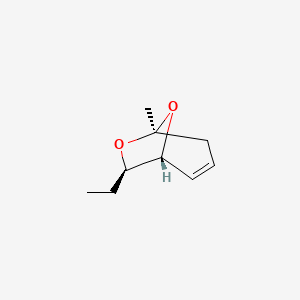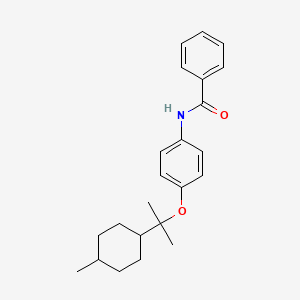
Sc-alpha alpha delta 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Sc-alpha alpha delta 9 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amidation, esterification, and carbamoylation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods are similar but scaled up to accommodate larger quantities, with additional purification steps to meet regulatory standards.
Análisis De Reacciones Químicas
Sc-alpha alpha delta 9 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Sc-alpha alpha delta 9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phospholipid metabolism and enzyme inhibition.
Biology: The compound’s ability to inhibit phospholipase C makes it a valuable tool for studying cell signaling pathways.
Mecanismo De Acción
Sc-alpha alpha delta 9 exerts its effects primarily through the inhibition of phospholipase C. This enzyme plays a crucial role in the hydrolysis of phospholipids, leading to the generation of second messengers involved in cell signaling. By inhibiting phospholipase C, this compound disrupts these signaling pathways, resulting in reduced cell proliferation and oncogenic activity . The compound’s structural resemblance to phospholipids allows it to effectively bind to the enzyme’s active site, blocking its activity .
Comparación Con Compuestos Similares
Sc-alpha alpha delta 9 is unique in its dual functionality as both a phospholipase C inhibitor and an anti-proliferative agent. Similar compounds include:
Propiedades
Número CAS |
219905-91-6 |
|---|---|
Fórmula molecular |
C40H48N4O6 |
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
5-[benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H48N4O6/c1-2-3-4-5-6-7-17-24-34(45)42-33(40(48)49)25-26-35(46)44(29-30-18-11-8-12-19-30)28-27-41-38(47)36-37(31-20-13-9-14-21-31)50-39(43-36)32-22-15-10-16-23-32/h8-16,18-23,33H,2-7,17,24-29H2,1H3,(H,41,47)(H,42,45)(H,48,49) |
Clave InChI |
WEKFGLUSHCQPGG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
SMILES canónico |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Sinónimos |
4-(benzyl-(2-((2,5-diphenyl-oxazole-4-carbonyl)-amino)-ethyl)-carbamoyl)-2-decanoylamino butyric acid SC alphaalphadelta9 SC-alphaalphadelta9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

